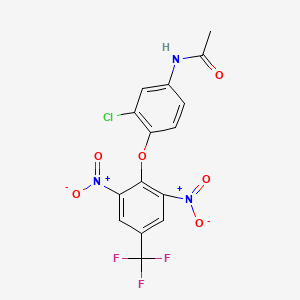

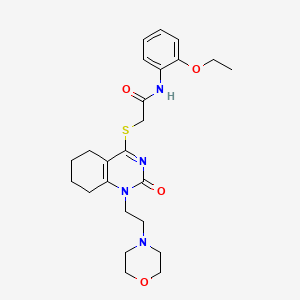

![molecular formula C13H11Cl3N4O B2615104 N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide CAS No. 256954-76-4](/img/structure/B2615104.png)

N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide” is a chemical compound with the molecular formula C13H11Cl3N4O and a molecular weight of 345.61. It is also known as Apcin .

Molecular Structure Analysis

The molecular structure of “N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide” consists of a benzamide group attached to a trichloroethyl group via an amide linkage, and a pyrimidin-2-ylamino group attached to the trichloroethyl group .Physical And Chemical Properties Analysis

“N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide” is a white to beige powder . It is soluble in DMSO to a concentration of 25 mg/mL .Scientific Research Applications

Organic Synthesis

N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide is used in organic synthesis to obtain various heterocyclic and acyclic compounds . It’s a classical reagent for the synthesis of 2-amino-1,3-thiazole derivatives, pyrimidine-2-thiones, imidazole-2-thione, and other heterocyclic and acyclic systems .

Component of Drugs

The thiourea fragment of N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide is an active pharmacophore group and is a component of many drugs . It’s used in the pharmaceutical industry for the development of new medications.

Biological Activity

Some derivatives of N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide show high or moderate biological activity . They are known to be effective inhibitors of the GADD34:PP1 holoenzyme complex .

Synthesis of 1,3,4-Thiadiazole Derivatives

N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide is used in the synthesis of 1,3,4-thiadiazole derivatives . These derivatives are of great interest for scientific and practical human activities as biologically active substances, dyes, components for creating semiconductors, energy accumulators, liquid crystals, polymers, nanomaterials, etc .

Dihydrofolate Reductase Inhibitor

The compound is a potential inhibitor of dihydrofolate reductase (DHFR) . Molecular docking studies have shown that it surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .

Disruption of c-Myc/Max Interaction

The compound has been demonstrated to directly disrupt c-Myc/Max interaction and induce the degradation of c-Myc protein in cells .

Induction of Cell Cycle Arrest

It has been shown to induce cell cycle arrest at S phase .

Promotion of Apoptosis

The compound promotes apoptosis of HL-60 cells . This property makes it a potential candidate for cancer treatment.

properties

IUPAC Name |

N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl3N4O/c14-13(15,16)11(20-12-17-7-4-8-18-12)19-10(21)9-5-2-1-3-6-9/h1-8,11H,(H,19,21)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYUQQNACZGDNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

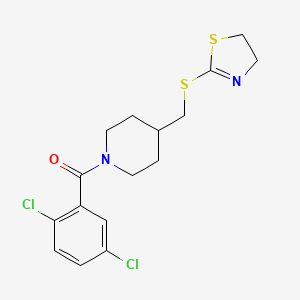

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2615025.png)

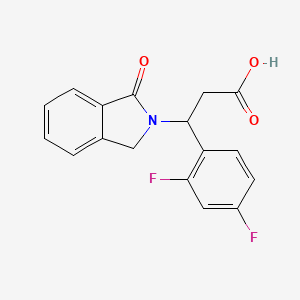

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2615029.png)

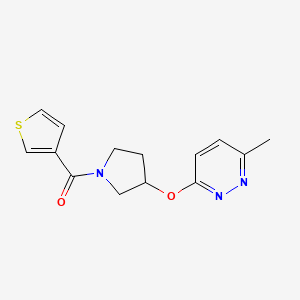

![2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2615035.png)

![2-(2-pyridinylmethyl)-2,3-dihydro-1H-naphtho[2',3':4,5]furo[2,3-f][1,3]benzoxazine-7,12-dione](/img/structure/B2615036.png)

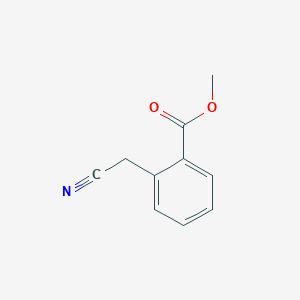

![(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide](/img/structure/B2615039.png)

![2-(butylsulfanyl)-5-(3-ethoxy-4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2615040.png)

![Methyl 2-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]acetate](/img/structure/B2615042.png)

![3-[(4-Methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine](/img/structure/B2615043.png)